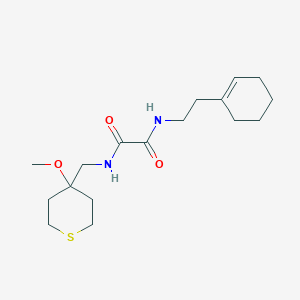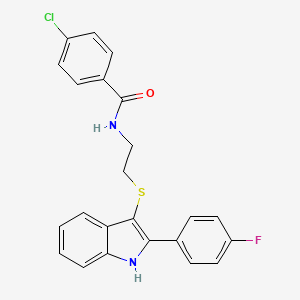
4-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a benzamide group, a thioether group, and an indole group . The presence of these groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzamide and indole groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzamide group might undergo hydrolysis to form an amine and a carboxylic acid . The indole group might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it might have a high melting point and boiling point due to the presence of the benzamide group . Its solubility in different solvents would depend on the polarity of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Properties
The synthesis and characterization of compounds related to 4-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide have been detailed in research exploring new thiourea derivatives. These compounds are synthesized and characterized by elemental analysis, IR, and NMR spectroscopy. Their potential as novel antimicrobial agents with antibiofilm properties has been highlighted, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm growth capabilities (Carmen Limban et al., 2011).
Pharmacological Evaluation
A series of compounds, including structures related to the specified chemical, have been synthesized and evaluated for their binding affinity and intrinsic activity at melatonin receptors. These studies focus on the selectivity and agonist/antagonist potency of these compounds, providing insights into their potential pharmacological applications, specifically targeting MT2 receptor ligands (C. Mesangeau et al., 2011).
Material Science Applications
Research on bi-heterocyclic benzamides, including related chemical structures, has revealed their significant inhibitory effects on alkaline phosphatase. These compounds have been synthesized and evaluated for their potential applications in material science, particularly in areas requiring specific enzyme inhibition. The studies include kinetics mechanisms and computational approaches to understand their interactions and effects (M. Abbasi et al., 2019).
Advanced Material Synthesis
Investigations into regioselectivities in deprotonation of compounds related to the specified chemical have uncovered potential applications in the synthesis of advanced materials. These studies demonstrate how specific reactions can be used to generate compounds with desired properties, including the synthesis of onychine, an alkaloid with anticandidal activity, suggesting applications in the development of new materials or compounds with biological activity (A. Rebstock et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2OS/c24-17-9-5-16(6-10-17)23(28)26-13-14-29-22-19-3-1-2-4-20(19)27-21(22)15-7-11-18(25)12-8-15/h1-12,27H,13-14H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPQLJHJANFVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCNC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
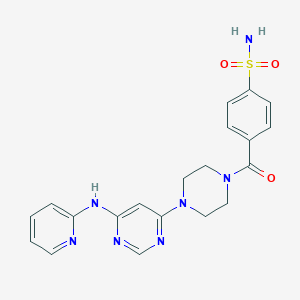
![4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2975614.png)
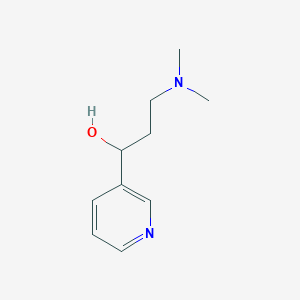

![1-(3,4-Dichlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2975617.png)
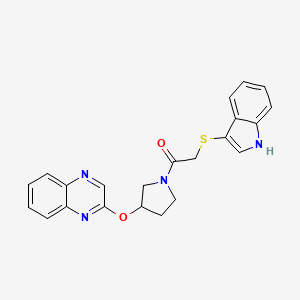
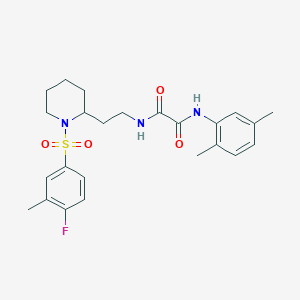

![[(3R)-Tetrahydropyran-3-yl]methanamine](/img/structure/B2975624.png)
![(3,3-Difluoropyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2975626.png)
![1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2975628.png)
![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2975630.png)
![1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone](/img/structure/B2975631.png)
